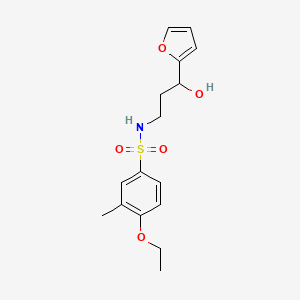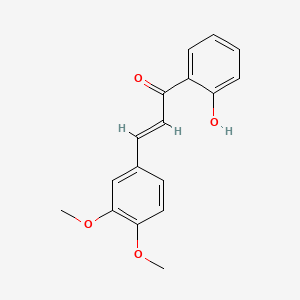![molecular formula C20H18FNO4S B2412353 4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1706055-74-4](/img/structure/B2412353.png)
4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a fluorobenzo[b]thiophene, a piperidine ring, and a pyranone ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The fluorobenzo[b]thiophene could potentially be synthesized using electrophilic aromatic substitution with fluorine. The piperidine ring could be formed using a cyclization reaction, and the pyranone ring could be synthesized using a condensation reaction.Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several rings and functional groups. The fluorobenzo[b]thiophene and pyranone rings are aromatic, which could contribute to the compound’s stability. The piperidine ring is a common structural motif in many pharmaceuticals and could influence the compound’s biological activity.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the fluorine atom, which is highly electronegative and could make the compound susceptible to nucleophilic attack. The carbonyl group in the pyranone ring could also be reactive, potentially undergoing addition reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atom could increase the compound’s polarity, influencing its solubility in different solvents. The aromatic rings could contribute to the compound’s stability and potentially its color.Aplicaciones Científicas De Investigación
Anti-Cancer Activity
4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one and its derivatives have been studied for their potential anti-cancer properties. A study by Hammam et al. (2005) demonstrated that some of these compounds show anticancer activity against human lung, breast, and CNS cancer cell lines at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Synthesis and Structural Analysis
Bakhouch et al. (2015) described the synthesis of 2-amino-4-aryl-4H-1-benzothieno[3,2-b]pyrans, a related compound, through Michael addition of active methylene compounds. This synthesis plays a significant role in exploring the structural properties of such compounds (Bakhouch, Houari, Daoudi, Kerbal, & Yazidi, 2015).
Potential as GyrB Inhibitors
Jeankumar et al. (2013) synthesized a series of compounds including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, which demonstrated inhibitory activity against Mycobacterium tuberculosis GyrB ATPase, indicating potential therapeutic applications in tuberculosis treatment (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).
Sigma Receptor Ligand Properties
Compounds structurally similar to 4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one have been investigated for their sigma receptor ligand properties. Oberdorf et al. (2008) synthesized and evaluated thiophene bioisosteres of spirocyclic benzopyran, showing that these compounds have high affinity for sigma 1 receptors (Oberdorf, Schepmann, Vela, Díaz, Holenz, & Wünsch, 2008).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with care, using appropriate personal protective equipment.
Direcciones Futuras
Future research on this compound could involve exploring its synthesis, investigating its reactivity, and studying its potential biological activity. It could also be interesting to study the influence of the fluorine atom on the compound’s properties.
Please note that this is a general analysis based on the structure and functional groups present in the compound. For a more detailed and accurate analysis, specific studies and experiments would need to be conducted.
Propiedades
IUPAC Name |
4-[1-(5-fluoro-1-benzothiophene-2-carbonyl)piperidin-4-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO4S/c1-12-8-16(11-19(23)25-12)26-15-4-6-22(7-5-15)20(24)18-10-13-9-14(21)2-3-17(13)27-18/h2-3,8-11,15H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQXFASROPGHSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC4=C(S3)C=CC(=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

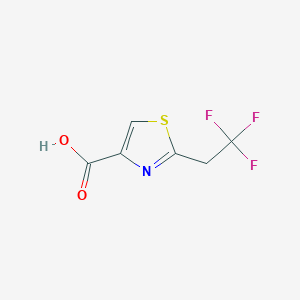
![Methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate](/img/structure/B2412272.png)
![N-(4-chlorophenethyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2412273.png)
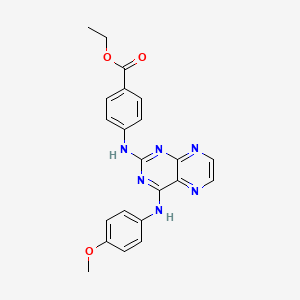
![7-Bromo-2-chloro-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2412276.png)

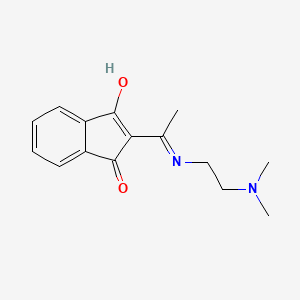
![(2Z)-N-(5-chloro-2-methoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-[(4-methylphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2412282.png)
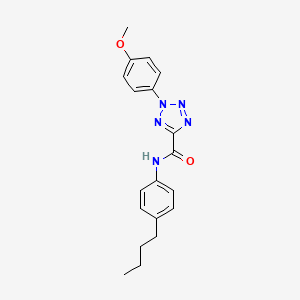
![(Z)-methyl 2-(2-((2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2412285.png)
![ethyl 4-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2412287.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2412289.png)
